4-(4-Ethoxyphenyl)oxazolidine-2,5-dione
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Overview
Description
4-(4-Ethoxyphenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the oxazolidine-2,5-dione family. This compound is characterized by its unique structure, which includes an oxazolidine ring fused with a phenyl group substituted with an ethoxy group. Compounds in this family are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)oxazolidine-2,5-dione can be achieved through several methods. One common approach involves the reaction of primary amines with α-ketoesters under base-catalyzed cyclization conditions. This method utilizes atmospheric carbon dioxide and readily available substrates, making it a convenient and environmentally friendly process .
Another method involves the use of 2-alkynamides in the presence of potassium carbonate (K₂CO₃) and dimethyl sulfoxide (DMSO) at 30°C. This reaction leads to the efficient assembly of oxazolidine-2,5-diones with high regioselectivity controlled by the aryl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of atmospheric carbon dioxide in the synthesis process is particularly advantageous for industrial applications due to its cost-effectiveness and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into oxazolidines.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium ethoxide (NaOEt) and other nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Oxazolidines
Substitution: Various substituted phenyl oxazolidine-2,5-diones
Scientific Research Applications
4-(4-Ethoxyphenyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors, such as the 5-HT₁A and 5-HT₂A receptors . The compound’s structure allows it to interact with these receptors, leading to changes in neuronal activity and reduced seizure activity.
Comparison with Similar Compounds
4-(4-Ethoxyphenyl)oxazolidine-2,5-dione can be compared with other similar compounds, such as:
Oxazolidine-2,4-diones: These compounds share a similar core structure but differ in the position of the oxazolidine ring and substituents.
Imidazolidine-2,4-diones: These compounds have a similar dione structure but with an imidazolidine ring instead of an oxazolidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities
Properties
Molecular Formula |
C11H11NO4 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO4/c1-2-15-8-5-3-7(4-6-8)9-10(13)16-11(14)12-9/h3-6,9H,2H2,1H3,(H,12,14) |
InChI Key |
ZEXNICGFYZMYLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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